N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide
Description
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a pyrazole ring and an ethylamino linker to a 4-fluorophenylacetamide group. The 4-fluorophenyl moiety enhances lipophilicity and metabolic stability, while the pyrazole-pyrimidine scaffold may confer selectivity for specific kinase isoforms .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c18-14-4-2-13(3-5-14)10-17(25)20-8-7-19-15-11-16(22-12-21-15)24-9-1-6-23-24/h1-6,9,11-12H,7-8,10H2,(H,20,25)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZWYXLVLRRNKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the synthesis of the pyrazole ring through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is usually synthesized separately, often through a condensation reaction involving a suitable amine and a carbonyl compound.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are then coupled together using a linker, such as an ethylamine group, through a nucleophilic substitution reaction.
Introduction of the Fluorophenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of the fluorine atom with the nucleophile.
Scientific Research Applications
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders. Its unique structure allows it to interact with specific biological targets.
Biological Research: It is used as a tool compound to study cellular pathways and mechanisms, helping to elucidate the roles of various proteins and enzymes.
Chemical Biology: Researchers use this compound to probe the interactions between small molecules and biological macromolecules, aiding in the development of new drugs and therapeutic strategies.
Industrial Applications: It may also find use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The compound shares structural homology with several kinase-targeting molecules, particularly those containing pyrimidine, pyrazole, or acetamide motifs. Key comparisons include:
2.1.1. Pyrimidine-Triazole Derivatives ()
The compound 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e) features a triazole-pyrimidine core instead of pyrazole-pyrimidine.
- Key Differences: The triazole ring (vs. The cyclopropyl group on the triazole enhances steric bulk, which may limit membrane permeability compared to the target compound’s pyrazole .
- Activity : While 2e is an imatinib analog, its 30% synthetic yield and moderate melting point (165–167°C) suggest challenges in scalability compared to the target compound .
2.1.2. Pyrazolo[3,4-d]pyrimidine Derivatives ()
Example 83 (2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one) shares a pyrazolo-pyrimidine core but incorporates a chromen-4-one group.
- Key Differences: The chromen-4-one moiety increases molecular weight (571.2 vs. ~414.4 for the target) and may improve DNA intercalation properties . The dimethylamino and isopropoxy groups enhance solubility but reduce target specificity .
2.1.3. Fluorophenyl-Acetamide Derivatives ()
N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide () and N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-2-((2-(4-fluorophenyl)pyrimidin-4-yl)amino)acetamide (11) () feature fluorophenyl-acetamide groups.
- Key Differences :
- Activity : Compound 11’s low yield (3%) highlights synthetic hurdles compared to the target compound’s hypothetical pathway .
Pharmacokinetic and Physicochemical Properties
Research Findings and Implications
Metabolic Stability: Fluorination at the phenyl ring (shared with and ) reduces oxidative metabolism, predicting a longer half-life than non-fluorinated counterparts .
Synthetic Challenges : Low yields in analogues (e.g., 3–30% in ) underscore the need for optimized routes for the target compound .
Q & A
Q. What analytical workflows validate batch-to-batch consistency in large-scale synthesis?
- Answer: Implement:
- QC protocols: NMR purity thresholds (>98%), residual solvent analysis (GC-MS), and chiral HPLC for enantiomeric excess .
- Stability-indicating assays: Forced degradation studies (heat, light, pH extremes) with HPLC tracking .
- Reference standards: Cross-validate with certified materials from PubChem or independent syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
